molecular formula C9H6ClF3O B1314317 3-(Trifluoromethyl)phenylacetyl chloride CAS No. 2003-14-7

3-(Trifluoromethyl)phenylacetyl chloride

Cat. No. B1314317
CAS RN: 2003-14-7
M. Wt: 222.59 g/mol
InChI Key: FEVJJJQOPGZSIG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 . It is used in research and development .


Molecular Structure Analysis

The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]acetyl chloride . The InChI code is 1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It should be stored at 2-8°C .

Scientific Research Applications

Application in Palladium-Catalyzed Trifluoromethylation

Trifluoromethyl groups, such as in 3-(Trifluoromethyl)phenylacetyl chloride, are increasingly used in pharmaceuticals and agrochemicals due to their ability to attract electron density within molecular frameworks. Cho et al. (2010) discussed an efficient method for adding trifluoromethyl groups to a range of aryl substrates using a palladium catalyst. This process is significant in pharmaceutical and agrochemical synthesis, where trifluoromethyl groups can significantly influence the properties of organic molecules (Cho et al., 2010).

Role in Synthesis of Organocatalysts

Trityl chloride (Ph3CCl), a related compound, is noted for its role in catalyzing the condensation of certain compounds, as described by Zare et al. (2014). This illustrates the utility of such compounds in promoting chemical reactions under mild and solvent-free conditions, which is valuable in various synthetic applications (Zare et al., 2014).

Involvement in Chemical Characterization and Spectroscopy Studies

Bahr and Boudjouk (1993) explored the use of trifluoromethylated compounds in the generation of silylnitrilium ions, characterized by NMR and IR spectroscopy. This research indicates the significance of trifluoromethyl groups in advanced chemical analysis and characterization (Bahr & Boudjouk, 1993).

Safety And Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJJJQOPGZSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508908
Record name [3-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylacetyl chloride

CAS RN

2003-14-7
Record name [3-(Trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[3-(Trifluoromethyl)phenyl]acetic acid (4.1 g, 20.1 mmol) was dissolved in tetrahydrofuran (20 mL), and oxalyl chloride (2.1 mL, 24.5 mmol) and N,N-dimethylformamide (5 μL) were added. The reaction mixture was stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure to give [3-(trifluoromethyl)phenyl]acetyl chloride. To a solution of 3-amino-4-fluorophenol (2.43 g, 19.1 mmol) in tetrahydrofuran (20 mL) was added a suspension of sodium hydrogen carbonate (2.41 g, 28.6 mmol) in water (30 mL), and the mixture was vigorously stirred at room temperature. A solution of [3-(trifluoromethyl)phenyl]acetyl chloride produced above in tetrahydrofuran (10 mL) was added dropwise to the mixture, and the mixture was stirred at room temperature for 30 min. Ethyl acetate (100 mL) was added to the reaction mixture to separate the aqueous layer. The organic layer was washed with saturated brine (100 mL), and dried over anhydrous magnesium sulfate. Insoluble material was filtered off, and the obtained solution was purified by silica gel chromatography (eluate: ethyl acetate), and the obtained solution was concentrated under reduced pressure to give the title compound (5.84 g, 98%) as a pale-brown solid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
5 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-(trifluoromethyl)phenyl)acetic acid (4.78 g, 23.4 mmol) in DCM (46 mL) was added oxalyl chloride (12.9 mL, 25.8 mmol). One drop of DMF was then added and the mixture was stirred for 1.5 hours at room temperature. The mixture was concentrated to afford the title compound.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Sandmann, G Mitchell - Journal of agricultural and food …, 2001 - ACS Publications
The herbicidal activities of homochiral steroisomeric 5-methyl-2-(3-trifluoromethylbenzyl)-3-ketomorpholine derivatives were investigated in vitro as inhibitors of phytoene desaturase, a …
Number of citations: 27 pubs.acs.org

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